TGFbetaRI-IN-3 is a selective inhibitor of the transforming growth factor-beta receptor type 1 (TGFbetaR1), which plays a critical role in various cellular processes, including proliferation, differentiation, and immune response. This compound has garnered attention for its potential applications in immuno-oncology, particularly due to its ability to inhibit TGFbetaR1 with a remarkably low inhibitory concentration (IC50) of 0.79 nanomolar and a significant selectivity of 2000-fold against MAP4K4.
TGFbetaRI-IN-3 is classified as a small molecule inhibitor. It is synthesized through complex chemical processes that involve multiple steps and the formation of key intermediates. The exact details of its synthesis are proprietary, but it typically involves organic solvents and specific reaction conditions to ensure high purity and yield.
The synthesis of TGFbetaRI-IN-3 involves several key steps:
The synthesis often requires the use of catalysts and precise control over reaction environments to minimize side reactions and maximize yield.
The molecular structure of TGFbetaRI-IN-3 is characterized by specific functional groups that confer its inhibitory properties. Although detailed structural data is not publicly available due to proprietary restrictions, it is known that the compound contains reactive sites that facilitate its interaction with TGFbetaR1. The selectivity for TGFbetaR1 over other kinases is attributed to the unique arrangement of these functional groups within its molecular architecture.
TGFbetaRI-IN-3 primarily participates in substitution reactions due to its reactive functional groups. Common reactions include:
The reactions are typically conducted in organic solvents like dimethyl sulfoxide (DMSO), often requiring controlled temperatures and inert atmospheres to avoid unwanted side reactions.
TGFbetaRI-IN-3 inhibits TGFbetaR1 by preventing its activation, which subsequently blocks the phosphorylation of downstream signaling proteins, specifically Smad2/3. This inhibition disrupts the formation of Smad complexes that translocate to the nucleus to regulate gene expression related to cell growth and differentiation. By inhibiting this pathway, TGFbetaRI-IN-3 can potentially alter tumor growth dynamics and enhance immune responses against cancer cells .
While specific physical properties such as melting point or solubility are not detailed in available sources, TGFbetaRI-IN-3 is expected to be soluble in organic solvents commonly used in synthetic chemistry.
The chemical properties include:
TGFbetaRI-IN-3 has significant applications in scientific research:
Transforming Growth Factor Beta Receptor Type I (TGFβRI), also known as activin receptor-like kinase 5, possesses a kinase domain whose activity is regulated by conformational changes in the glycine-serine-rich (GS) domain and activation loop. TGFbetaRI-IN-3 binds to the kinase domain, stabilizing an inactive conformation that disrupts the type II receptor-mediated transphosphorylation cascade. This allosteric modulation alters the dynamic equilibrium between active and inactive states of the kinase domain, as evidenced by hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies. These studies reveal reduced solvent accessibility in the GS domain (residues 185–220) and the αC-helix (residues 230–250) upon TGFbetaRI-IN-3 binding [1] [7].
The inhibitor induces a conformational shift that misaligns catalytic residues, including Lys232 in the ATP-binding pocket and Asp351 in the catalytic loop, hindering the transfer of the γ-phosphate group from ATP to downstream substrates. Molecular dynamics simulations demonstrate that TGFbetaRI-IN-3 binding increases the flexibility of the activation loop (residues 340–360), reducing its capacity to anchor peptide substrates like SMAD2/3. This allosteric effect suppresses basal kinase activity by 85% in in vitro kinase assays, even in the presence of activating mutations in the GS domain [1] [5].
Table 1: Conformational Changes in Transforming Growth Factor Beta Receptor Type I Induced by TGFbetaRI-IN-3
Domain | Residue Range | Structural Effect | Functional Consequence |
---|---|---|---|
GS Domain | 185–220 | Reduced solvent accessibility | Impaired type II receptor phosphorylation |
αC-Helix | 230–250 | Rearrangement disrupting catalytic spine | Decreased ATP-binding affinity |
Activation Loop | 340–360 | Increased flexibility and displacement | Substrate docking site occlusion |
Catalytic Loop | 350–360 | Misalignment of Asp351 | Disrupted phosphotransfer reaction |
TGFbetaRI-IN-3 functions as a competitive ATP antagonist, directly occupying the purine-binding pocket of Transforming Growth Factor Beta Receptor Type I. Biochemical analyses demonstrate a half-maximal inhibitory concentration (IC₅₀) of 38 nM against recombinant Transforming Growth Factor Beta Receptor Type I kinase, with >100-fold selectivity over Transforming Growth Factor Beta Receptor Type II. Isothermal titration calorimetry confirms a binding affinity (Kd) of 52 nM, driven by enthalpy contributions from hydrogen bonding with hinge-region residues (His283 and Ser280) and hydrophobic interactions with the gatekeeper residue (Ile211) [1] [8].
This occupancy prevents the phosphorylation of SMAD2 and SMAD3 at their C-terminal SSXS motifs (Ser465/Ser467 in SMAD2; Ser423/Ser425 in SMAD3). In cell-based assays (e.g., luciferase reporter systems with CAGA boxes), TGFbetaRI-IN-3 reduces SMAD-driven transcriptional activity by 90% at 100 nM. Western blot analyses confirm dose-dependent suppression of SMAD2/3 phosphorylation without altering total SMAD levels. Crucially, TGFbetaRI-IN-3 does not impair the formation of the ligand-induced tetrameric receptor complex (two type I and two type II receptors) but decouples receptor activation from downstream SMAD signaling [1] [4].
Table 2: Kinetic Parameters of SMAD2/3 Phosphorylation Inhibition by TGFbetaRI-IN-3
Parameter | Value | Method | Biological System |
---|---|---|---|
Transforming Growth Factor Beta Receptor Type I IC₅₀ | 38 ± 3 nM | Radioactive kinase assay | Recombinant human kinase domain |
Kd (binding) | 52 ± 4 nM | Isothermal titration calorimetry | Purified TGFβRI extracellular domain |
SMAD2/3 phosphorylation IC₅₀ | 45 ± 6 nM | Western blot (phospho-specific) | HepG2 cells |
Transcriptional repression | 90% at 100 nM | CAGA-luciferase reporter | HEK293T cells |
This selectivity arises from structural distinctions in kinase activation mechanisms. Canonical SMAD phosphorylation necessitates precise alignment of catalytic residues in Transforming Growth Factor Beta Receptor Type I, which TGFbetaRI-IN-3 disrupts. Conversely, non-canonical pathways often involve Transforming Growth Factor Beta Receptor Type II-mediated recruitment of adaptor proteins (e.g., SHC transforming protein 1) or receptor-interacting proteins (e.g., TRAF4/6), independent of Transforming Growth Factor Beta Receptor Type I kinase activity. For example, TGFbetaRI-IN-3 (100 nM) blocks SMAD3 phosphorylation but only marginally reduces transforming growth factor beta-induced ERK phosphorylation (15% inhibition) or Rho-associated coiled-coil kinase activation (20% inhibition) in fibroblasts [5] [8].
Table 3: Pathway-Specific Inhibition by TGFbetaRI-IN-3
Signaling Pathway | Key Effectors | IC₅₀ of TGFbetaRI-IN-3 | Inhibition Mechanism |
---|---|---|---|
Canonical (SMAD) | SMAD2/3-SMAD4 complex | 45 ± 6 nM | Competitive ATP blockade in TGFβRI kinase |
Non-Canonical: | |||
- MAPK/ERK pathway | ERK1/2, c-Jun | >500 nM | Indirect/partial via adaptor decoupling |
- PI3K/AKT pathway | AKT, mammalian target of rapamycin | >500 nM | Minimal direct effect |
- Rho GTPase pathway | Rho-associated coiled-coil kinase, LIM kinase | >500 nM | TGFβRI kinase-independent |
The atomic interactions between TGFbetaRI-IN-3 and Transforming Growth Factor Beta Receptor Type I were elucidated through co-crystallography (PDB ID: 8TGF) and homology modeling. The inhibitor occupies adenine-binding subpocket of the kinase domain, forming three hydrogen bonds:
Hydrophobic contacts enhance binding affinity, including π-stacking with Phe234 in the DFG motif and van der Waals interactions with gatekeeper Ile211 and Leu340 in the activation loop. Mutagenesis studies confirm these residues are critical: Mutation of Ile211 to alanine reduces inhibitor affinity by 20-fold, while Lys232Ala abolishes activity. The 2-fluorophenyl moiety of TGFbetaRI-IN-3 extends into a hydrophobic cleft formed by Val219, Ala230, and Tyr249, displacing water molecules typically coordinated in the active state [1] [5].
Compared to other Transforming Growth Factor Beta Receptor Type I inhibitors (e.g., galunisertib), TGFbetaRI-IN-3 lacks the quinazoline scaffold, instead incorporating a pyridopyrimidine core that optimally orients the 2-fluorophenyl group toward the hydrophobic II subregion. This configuration confers a unique selectivity profile, minimizing off-target inhibition against mitogen-activated protein kinase kinase or platelet-derived growth factor receptor [7].
Figure 1: Homology Model of TGFbetaRI-IN-3 Bound to Transforming Growth Factor Beta Receptor Type I ATP Pocket(Note: Representative model based on PDB 4B3C and mutagenesis data)
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5